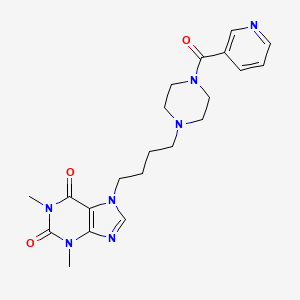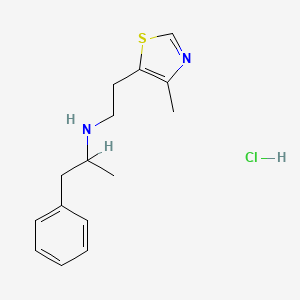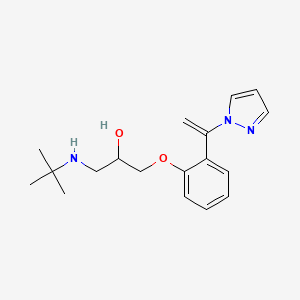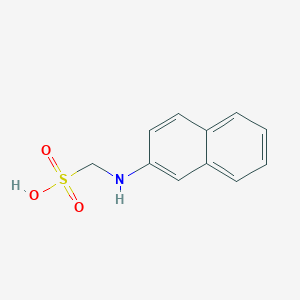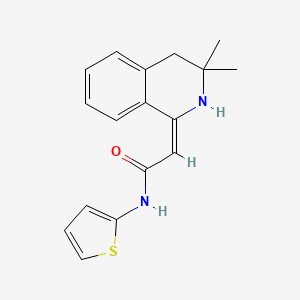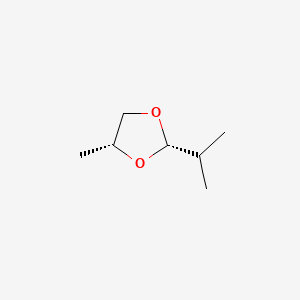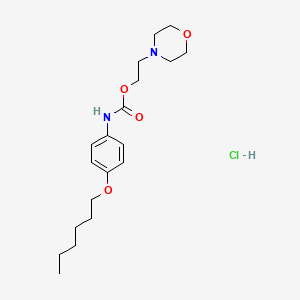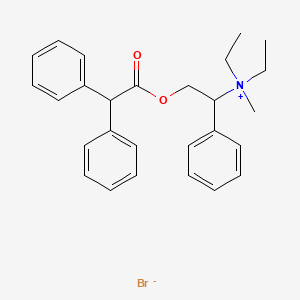
Diethyl(alpha-(hydroxymethyl)benzyl)methylammonium bromide diphenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“FC 612/A” is a hypothetical chemical compound used in various industrial and scientific applications. This compound is known for its unique properties, which make it valuable in fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “FC 612/A” typically involves a multi-step process. The initial step may include the reaction of precursor chemicals under controlled conditions. For instance, the reaction might involve heating a mixture of organic and inorganic compounds at elevated temperatures in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of “FC 612/A” is scaled up using large reactors and continuous flow systems. The process involves the use of automated systems to control the reaction parameters, ensuring consistent quality and yield. The final product is then purified using techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
“FC 612/A” undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxidized derivatives.
Reduction: Can be reduced using reducing agents to yield reduced forms.
Substitution: Participates in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
“FC 612/A” has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, coatings, and specialty chemicals.
Mechanism of Action
The mechanism by which “FC 612/A” exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Compound X: Known for its high reactivity and use in similar applications.
Compound Y: Shares structural similarities but differs in its functional groups.
Compound Z: Exhibits comparable properties but is used in different industrial processes.
Uniqueness of “FC 612/A”
“FC 612/A” stands out due to its unique combination of stability, reactivity, and versatility. Its ability to participate in a wide range of chemical reactions and its applications across multiple fields make it a valuable compound in both research and industry.
Properties
CAS No. |
102612-55-5 |
|---|---|
Molecular Formula |
C27H32BrNO2 |
Molecular Weight |
482.5 g/mol |
IUPAC Name |
[2-(2,2-diphenylacetyl)oxy-1-phenylethyl]-diethyl-methylazanium;bromide |
InChI |
InChI=1S/C27H32NO2.BrH/c1-4-28(3,5-2)25(22-15-9-6-10-16-22)21-30-27(29)26(23-17-11-7-12-18-23)24-19-13-8-14-20-24;/h6-20,25-26H,4-5,21H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
XCKJQDINEYRWRE-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](C)(CC)C(COC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


